molecular formula C4H4N4O4 B014703 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione CAS No. 3346-22-3

6-amino-5-nitropyrimidine-2,4(1H,3H)-dione

Cat. No.: B014703
CAS No.: 3346-22-3
M. Wt: 172.1 g/mol
InChI Key: SNNFJRQZJGEAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione (CAS 3346-22-3) is a high-purity, synthetic pyrimidine derivative with a molecular formula of C₄H₄N₄O₄ and a molecular weight of 172.10 g/mol. This compound serves as a valuable chemical intermediate and scaffold in medicinal chemistry and drug discovery research . Research Significance and Applications The pyrimidine nucleus is a cornerstone in chemical and biological research, most famously as the core structure of the nucleobases cytosine, thymine, and uracil in DNA and RNA . As such, it is considered a "privileged scaffold" in medicinal chemistry, capable of binding to diverse biological targets and forming the basis for compounds with a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects . This particular derivative, with its unique electronic profile from an electron-donating amino group and an electron-withdrawing nitro group on the pyrimidine ring, is a key precursor in the synthesis of more complex heterocyclic systems, such as purine analogs and other biologically active molecules . Handling and Safety This product is intended for research purposes only. It is not approved for human or veterinary use. Please refer to the Safety Data Sheet for detailed handling and hazard information.

Properties

IUPAC Name

6-amino-5-nitro-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O4/c5-2-1(8(11)12)3(9)7-4(10)6-2/h(H4,5,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNFJRQZJGEAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80295018
Record name 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3346-22-3
Record name 3346-22-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99321
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-2,6-DIHYDROXY-5-NITROPYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 6 Amino 5 Nitropyrimidine 2,4 1h,3h Dione and Its Analogues

Cyclization Approaches for the Pyrimidine (B1678525) Core Formation

Building the central pyrimidine-2,4-dione ring is a fundamental strategy that often involves the condensation of open-chain molecules. These methods are valued for their ability to construct the core scaffold in a single or few steps.

One of the primary methods for forming the pyrimidine ring involves the cyclocondensation of a three-carbon component with a urea or thiourea derivative. In the context of synthesizing 5-nitro-substituted pyrimidinediones, this can be achieved by using a precursor that already contains the nitro group. For instance, the reaction of nitro-substituted active methylene compounds, such as nitro-malonic esters or cyano-nitro-acetamide, with urea in the presence of a base like sodium ethoxide can lead to the formation of the 5-nitropyrimidinedione ring. This approach ensures the presence and correct positioning of the nitro group from the outset.

The general reaction involves the condensation of ethyl 2-cyano-2-nitroacetate with urea. The presence of the electron-withdrawing nitro and cyano groups on the central carbon atom makes the methylene protons acidic, facilitating the initial condensation step. Subsequent cyclization and elimination of ethanol lead to the formation of the 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione scaffold.

Multi-component reactions (MCRs) have become a powerful tool in organic synthesis due to their efficiency in creating complex molecules in a single step from three or more starting materials. researchgate.net The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidinones, which can be precursors to pyrimidinediones. mdpi.com

While a direct MCR for this compound is not prominently documented, analogous strategies for related pyrano[2,3-d]pyrimidine diones are well-established. These reactions often involve the condensation of barbituric acid (a pyrimidinedione analogue), an aldehyde, and a source of two additional carbons like malononitrile. nih.gov Such reactions proceed through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. researchgate.net Adapting this strategy would involve using a nitro-substituted aldehyde or another nitro-containing component to build the desired functionality into the final product. The efficiency of MCRs lies in their high atom economy and the ability to generate structural diversity quickly. nih.gov

Post-Cyclization Functionalization Strategies

An alternative and widely used approach involves the synthesis of a 6-aminopyrimidine-2,4(1H,3H)-dione (6-aminouracil) core first, followed by the introduction of the nitro group at the C5 position. This strategy is often more straightforward due to the availability of the starting pyrimidinedione scaffold.

The direct introduction of a nitro group onto the C5 position of the 6-aminopyrimidine-2,4(1H,3H)-dione ring is a common and effective method. The pyrimidine ring, particularly when activated by the amino group at C6 and the hydroxyl/oxo groups at C2 and C4, is susceptible to electrophilic substitution at the C5 position.

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich C5 position of the pyrimidine ring. The reaction temperature must be carefully controlled, often kept low (e.g., 0-10 °C), to prevent over-nitration or degradation of the starting material. chemicalbook.com This method has been successfully applied to various pyrimidine derivatives. For instance, the nitration of 2,6-diaminopyrimidin-4(1H)-one with fuming nitric acid in the presence of concentrated sulfuric acid yields the 5-nitro derivative with high purity and yield. chemicalbook.com

Table 1: Conditions for Direct Nitration of Pyrimidine Analogues

Starting MaterialNitrating AgentConditionsProductYield
2,6-diaminopyrimidin-4(1H)-one93% fuming HNO₃ / 98% H₂SO₄30-35 °C, 2 hours2,6-diamino-5-nitropyrimidin-4-ol96.4%
2-amino-5-bromopyridineH₂SO₄ / HNO₃0 °C2-amino-5-bromo-3-nitropyridineHigh

Note: This table is interactive and can be sorted by column.

Another elegant strategy involves a two-step process: nitrosation followed by oxidation. The C5 position of 6-aminouracil is highly reactive towards nitrosating agents. The reaction of 6-aminouracil with nitrous acid (generated in situ from sodium nitrite and an acid like acetic acid) readily forms 6-amino-5-nitrosopyrimidine-2,4(1H,3H)-dione.

This nitroso intermediate can then be oxidized to the corresponding nitro compound. A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide in the presence of a catalyst, or stronger oxidants like peroxy acids (e.g., peroxyacetic acid). nih.gov This method offers a high degree of selectivity for the C5 position and often proceeds under milder conditions compared to direct nitration, which can be advantageous for sensitive substrates. The conversion of a nitroso group to a nitro group is a well-established transformation in organic chemistry.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, as well as for ensuring the scalability and safety of the synthesis. For the synthesis of this compound and its analogues, several parameters are key.

In direct nitration reactions, the ratio of nitric acid to sulfuric acid, the reaction temperature, and the reaction time are critical variables. rsc.org An excess of sulfuric acid can lead to sulfonation byproducts, while insufficient amounts may result in incomplete nitration. As seen in the synthesis of 2,6-diamino-5-nitropyrimidin-4-ol, maintaining a temperature between 30-35°C was optimal for achieving a high yield of 96.4%. chemicalbook.com Cooling the reaction mixture after completion is also essential for maximizing the crystallization and recovery of the product. chemicalbook.com

For multi-component reactions, the choice of catalyst is paramount. Catalysts can range from Brønsted acids to Lewis acids or even heterogeneous catalysts like sulfonic acid nanoporous silica (SBA-Pr-SO₃H), which can facilitate reactions under solvent-free conditions and improve yields. nih.gov The optimization process involves screening different catalysts, solvents, and temperatures to find the ideal conditions that promote the desired reaction pathway while minimizing side reactions. nih.govresearchgate.net For instance, in some pyrimidine syntheses, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating. mdpi.com

Novel Synthetic Routes for this compound Derivatives

Recent research has focused on developing novel and efficient synthetic pathways for this compound and its analogues, driven by their potential applications in medicinal chemistry. These new methodologies aim to improve yields, simplify reaction procedures, and allow for the creation of diverse derivatives.

One notable approach involves the synthesis of 5-arylethylidene-aminopyrimidine-2,4-dione derivatives. nih.gov This method utilizes 5,6-diaminouracils as a key starting material. The synthesis of compounds such as 6-amino-1-alkyl-5-((2-bromo-1-arylethylidene)amino)pyrimidine-2,4(1H,3H)-diones is achieved through the fusion of 5,6-diaminouracil derivatives with various α-bromoacetophenones. nih.gov This reaction is conducted in the presence of a few drops of dimethylformamide (DMF) over a short period. nih.gov The resulting products are then purified through recrystallization. nih.gov

A specific example of this methodology is the synthesis of (E)-6-Amino-1-benzyl-5-((2-bromo-1-phenylethylidene)amino)pyrimidine-2,4(1H,3H)-dione. An equimolar mixture of the appropriate 5,6-diaminouracil derivative and phenacyl bromide is heated under fusion with a small amount of DMF for 10 minutes. nih.gov After cooling, the resulting residue is washed with methanol, filtered, and recrystallized from DMF to yield the final product. nih.gov

Synthesis of 5-Arylethylidene-aminopyrimidine-2,4-dione Derivatives

Product CompoundStarting MaterialReagentSolvent/CatalystReaction TimeYield
(E)-6-Amino-1-benzyl-5-((2-bromo-1-phenylethylidene)amino)pyrimidine-2,4(1H,3H)-dione5,6-diamino-1-benzyluracilPhenacyl bromideDMF (drops)10 min56%

Another novel synthetic route focuses on the N-alkylation of the pyrimidine core. The synthesis of 6-amino-1,3-dimethyl-5-nitro-pyrimidine-2,4-quinone, a derivative of the target compound, has been reported starting from 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. chemicalbook.com This method provides a high yield of the desired product. The reaction utilizes potassium nitrite in the presence of glacial acetic acid to introduce the nitro group at the C5 position of the pyrimidine ring. chemicalbook.com

Synthesis of 6-amino-1,3-dimethyl-5-nitro-pyrimidine-2,4-quinone

Product CompoundStarting MaterialReagentsYield
6-amino-1,3-dimethyl-5-nitro-pyrimidine-2,4-quinone6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dionepotassium nitrite; glacial acetic acid95%

These synthetic strategies highlight the ongoing efforts to expand the chemical space of this compound derivatives, providing access to a variety of substituted analogues for further investigation.

Advanced Spectroscopic and Structural Characterization Techniques for Pyrimidinedione Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides valuable information about the hydrogen atoms within the molecule. In the case of this compound, characteristic chemical shifts are observed for the different types of protons. For instance, the protons of the amino group (-NH₂) typically appear as broad singlets. In related pyrimidine (B1678525) derivatives, these amino protons can resonate at specific chemical shifts, for example, around δ 6.0–6.2 ppm. The protons attached to the pyrimidine ring itself also exhibit distinct signals. The specific chemical shifts can be influenced by the presence of the electron-withdrawing nitro group and the amino group.

In a related compound, 6-amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, the ¹H NMR spectrum provides a reference for the types of signals to expect. chemicalbook.com For this compound, the deshielding effect of the nitro group is expected to influence the chemical shifts of nearby protons.

Interactive Data Table: Representative ¹H NMR Data for Pyrimidine Derivatives

CompoundFunctional GroupChemical Shift (δ, ppm)
This compoundAmino Protons (-NH₂)6.0–6.2
2-amino-5-methylpyrimidine-4,6-diolAmino Protons (-NH₂)6.88 (broad singlet)
2-amino-5-methylpyrimidine-4,6-diolHydroxyl Protons (-OH)10.70 (broad singlet)

Note: Chemical shifts are dependent on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbons (C=O) of the pyrimidine ring are typically observed in the downfield region of the spectrum, often around δ 160–165 ppm, as seen in similar uracil (B121893) derivatives. The presence of the nitro group causes a deshielding effect on the adjacent carbon atom (C5), shifting its signal further downfield. The carbon atom attached to the amino group (C6) will also have a characteristic chemical shift. The successful synthesis of related compounds has been confirmed using ¹³C NMR. rsc.orgmdpi.com

Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)
C2 (C=O)~160-165
C4 (C=O)~160-165
C5 (-NO₂)Downfield due to deshielding
C6 (-NH₂)Characteristic shift

Note: These are approximate ranges and can vary based on experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns. The molecular weight of this compound is approximately 172.1 g/mol . MS analysis confirms this molecular weight, providing crucial evidence for the correct identification of the synthesized compound.

Electron ionization (EI) is a common method used in mass spectrometry. The mass spectrum of a related compound, 5-aminouracil, is available in the NIST WebBook, providing a reference for the fragmentation patterns of similar pyrimidine structures. nist.gov The fragmentation pathways can offer additional structural information. For instance, the loss of the nitro group or other substituents can be observed, helping to piece together the molecular structure. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the molecule. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in this compound and to study its electronic properties.

IR spectroscopy is particularly useful for identifying characteristic vibrational frequencies of functional groups. For this compound, the IR spectrum would be expected to show absorption bands corresponding to:

N-H stretching vibrations of the amino group and the amide groups in the pyrimidine ring.

C=O stretching vibrations of the two ketone groups.

N-O stretching vibrations of the nitro group. medwinpublishers.com

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the chromophoric nitro group and the pyrimidine ring system leads to characteristic absorption bands in the UV-Vis spectrum. The formation of inclusion complexes with molecules like cyclodextrins can cause shifts in the UV-Vis absorption spectrum, which can be used to study intermolecular interactions. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Elucidation of Hydrogen-Bonding Networks in this compound Structures

A key aspect of the solid-state structure of this compound is the extensive network of intermolecular hydrogen bonds. The amino group and the N-H groups of the pyrimidine ring can act as hydrogen bond donors, while the oxygen atoms of the carbonyl and nitro groups can act as hydrogen bond acceptors.

Analysis of Stacking Interactions and Polymorphic Forms

The study of stacking interactions and polymorphism is crucial for understanding the solid-state properties of a compound, which in turn influence its physical and chemical behavior. For this compound, a comprehensive analysis in this area would typically involve single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and various spectroscopic techniques. However, a thorough search of scientific literature and crystallographic databases did not yield specific experimental studies on the crystal structure of this particular compound.

Stacking Interactions:

In the absence of a determined crystal structure for this compound, a predictive analysis can be made based on the behavior of structurally related pyrimidinedione systems. The molecule possesses a planar pyrimidine ring, an electron-donating amino group, and an electron-withdrawing nitro group. This combination of functional groups suggests the potential for significant intermolecular interactions, including hydrogen bonding and π-π stacking.

The amino group and the N-H and C=O groups of the pyrimidine ring are expected to be primary sites for hydrogen bond formation, leading to the assembly of molecules into chains, sheets, or more complex three-dimensional networks. Within such assemblies, π-π stacking interactions between the pyrimidine rings are highly probable. The presence of the nitro group, a strong electron-withdrawing substituent, would polarize the π-system of the ring, likely favoring offset or slipped-stacking arrangements to minimize electrostatic repulsion.

Polymorphism:

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a common phenomenon in organic molecules, particularly those capable of forming strong intermolecular interactions like hydrogen bonds. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability.

The investigation of polymorphism for this compound would involve crystallization experiments under various conditions (e.g., different solvents, temperatures, and cooling rates). The resulting crystalline phases would then be analyzed using techniques such as PXRD to identify unique diffraction patterns characteristic of different polymorphs. Spectroscopic methods like solid-state NMR, IR, and Raman spectroscopy would also be employed to probe the local molecular environment within each polymorphic form.

Although no specific polymorphs of this compound have been reported, the existence of polymorphism in related compounds, such as 2-amino-5-nitropyrimidine, which is known to have at least three polymorphic forms, suggests that this compound may also exhibit this phenomenon.

Data Tables:

Due to the lack of experimental data in the public domain, data tables containing crystallographic parameters, bond lengths, bond angles, or details of stacking geometries for this compound cannot be provided at this time. The generation of such tables would be contingent on future experimental studies that successfully crystallize and structurally characterize this compound.

Chemical Reactivity and Mechanistic Investigations of 6 Amino 5 Nitropyrimidine 2,4 1h,3h Dione

Electrophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring in 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione is generally resistant to electrophilic aromatic substitution. This is due to the electron-deficient nature of the pyrimidine core, which is further deactivated by the two carbonyl groups and the strongly electron-withdrawing nitro group at the C5 position. While the amino group at C6 is an activating group, its effect is insufficient to overcome the cumulative deactivating effects of the other substituents.

Consequently, common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are not typically observed on the pyrimidine ring of this compound. Attempts to force such reactions often lead to degradation of the starting material rather than the desired substitution product. The high activation barrier for the formation of the cationic Wheland intermediate, which would be destabilized by the adjacent electron-withdrawing groups, is the primary reason for this lack of reactivity.

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for nitropyrimidines, particularly when a good leaving group is present on the ring. chemrxiv.orgresearchgate.net In the case of this compound, there are no conventional leaving groups like halogens. However, the nitro group itself can sometimes be displaced by strong nucleophiles, although this is less common.

The reactivity of the pyrimidine ring towards nucleophiles is significantly enhanced by the electron-withdrawing nitro group. chemrxiv.org Studies on related 4,6-disubstituted-5-nitropyrimidines show that leaving groups such as chloro or alkoxy groups are readily displaced by amines. chemrxiv.org For instance, the reaction of 6-alkoxy-4-chloro-5-nitropyrimidine with primary amines leads to the disubstituted dialkylamine pyrimidine, where both the chlorine and the alkoxy group are replaced. chemrxiv.org This highlights the strong activation provided by the nitro group for SNAr reactions. While direct nucleophilic substitution on this compound is not extensively documented, the principles of SNAr suggest that it could be susceptible to attack by potent nucleophiles under specific conditions, potentially leading to modification at the C6 position or displacement of the nitro group.

Recent studies have also suggested that many SNAr reactions may proceed through a concerted mechanism rather than the classical two-step addition-elimination sequence involving a Meisenheimer complex. nih.govnih.gov

Redox Chemistry of the Nitro and Amino Moieties

Reduction Pathways to Amino Derivatives

The nitro group of this compound can be readily reduced to an amino group, yielding the important synthetic intermediate 5,6-diaminouracil. hoffmanlab.org This transformation is a key step in the synthesis of various purine (B94841) derivatives, including biologically significant molecules like uric acid and xanthines. frontiersin.org

Several reducing agents can be employed for this purpose, with sodium hydrosulfite (sodium dithionite) being a particularly effective and commonly used reagent. acs.orgorgsyn.org The reduction is typically carried out in an aqueous medium, often under basic conditions. Other methods for the reduction of the nitroso intermediate (formed in situ from the nitro compound) include the use of ammonium sulfide or catalytic hydrogenation with Adams catalyst (PtO₂). orgsyn.org

The resulting 5,6-diaminouracil is a versatile precursor for the construction of the imidazole ring of purines. frontiersin.orgprepchem.com

Table 1: Common Reduction Methods for 5-Nitro/Nitroso Uracil (B121893) Derivatives

Reducing AgentSubstrateProductTypical Conditions
Sodium Hydrosulfite (Na₂S₂O₄)6-amino-5-nitrosouracil5,6-diaminouracilAqueous, heating
Ammonium Sulfide ((NH₄)₂S)6-amino-5-nitrosouracil5,6-diaminouracilAqueous ammonia
Catalytic Hydrogenation (H₂/PtO₂)6-amino-5-nitrosouracil5,6-diaminouracilAqueous suspension
Ferrous Sulfate/Ammonia5-nitrouracil5-aminouracilAqueous ammonia

Oxidation Reactions and Nitroso Formation

The nitrosation of 6-aminouracil derivatives is a common reaction, leading to the formation of the corresponding 6-amino-5-nitrosopyrimidine-2,4(1H,3H)-dione. This reaction is typically achieved by treating an acidic solution of the 6-aminouracil with sodium nitrite. orgsyn.org The resulting nitroso compound is often a brightly colored, crystalline solid. The formation of the 5-nitroso derivative is a crucial step in the synthesis of 5,6-diaminouracil, as the nitroso group is readily reduced to an amino group. acs.orgorgsyn.org

The amino group at the C6 position can also be susceptible to oxidation under certain conditions, although the formation of the 5-nitroso compound is the most synthetically useful transformation.

Ring Transformation and Rearrangement Reactions

Pyrimidine rings, especially when activated by electron-withdrawing groups, can undergo ring transformation reactions in the presence of strong nucleophiles. These reactions involve the opening of the pyrimidine ring followed by recyclization to form a different heterocyclic system. For instance, 5-nitropyrimidines have been shown to react with α-phenylacetamidines to yield pyridines. acs.org

A notable rearrangement in pyrimidine chemistry is the Dimroth rearrangement. wikipedia.orgbenthamscience.combenthamdirect.com This typically involves the isomerization of heterocyclic systems through a process of ring opening and reclosure, leading to the migration of heteroatoms within the ring or between the ring and its substituents. nih.gov While specific examples involving this compound are not prevalent in the literature, related pyrimidine nucleosides have been shown to undergo a Dimroth-type rearrangement under basic conditions. rsc.org Such rearrangements are often pH-dependent and can be influenced by the nature of the substituents on the pyrimidine ring. nih.gov Ring-opening of the pyrimidine ring can be initiated by nucleophilic attack, particularly in N-alkylated pyrimidinium salts, leading to the formation of acyclic intermediates that can then recyclize. wur.nl

Tautomerism in this compound Systems and its Influence on Reactivity

Like other uracil derivatives, this compound can exist in several tautomeric forms due to proton migration. kuleuven.bepearson.com The most significant equilibrium is the keto-enol tautomerism, where the diketo form is generally the most stable. encyclopedia.publibretexts.orgmasterorganicchemistry.com However, several other tautomers are possible, including the lactam-lactim, amine-imine, and nitro-aci-nitro forms.

The relative stability of these tautomers can be influenced by factors such as solvent polarity and pH. nih.gov Computational studies on substituted uracils have shown that while substitution does not drastically change the tautomeric preferences, specific intramolecular interactions, like hydrogen bonding, can stabilize certain tautomeric forms. nih.gov For example, a strong intramolecular hydrogen bond in a 5-nitro derivative was found to stabilize a dienol tautomer. nih.gov

The predominant tautomeric form has a significant impact on the molecule's reactivity. The diketo form is susceptible to reactions at the nitrogen and carbon atoms, while the enol forms can undergo reactions at the oxygen atoms. The amine-imine tautomerism affects the nucleophilicity of the exocyclic amino group and its reactivity in condensation and cyclization reactions. The nitro-aci-nitro tautomerism is particularly relevant in the redox chemistry of the nitro group. The distribution of these tautomers can therefore dictate the reaction pathways and product distributions in the chemical transformations discussed in the preceding sections.

Influence of Substituents on Reaction Pathways, with Emphasis on Nitro Group Effects

The chemical reactivity of the pyrimidine ring is significantly influenced by the nature and position of its substituents. In this compound, the interplay between the electron-donating amino group at the C6 position and the strongly electron-withdrawing nitro group at the C5 position governs its reactivity towards both electrophilic and nucleophilic reagents. The nitro group, in particular, plays a dominant role in dictating the electronic nature of the pyrimidine ring and, consequently, its reaction pathways.

The nitro group is a powerful deactivating group in the context of electrophilic aromatic substitution, making the pyrimidine ring less susceptible to attack by electrophiles. youtube.comlibretexts.org This deactivation stems from the inductive electron withdrawal by the electronegative nitrogen and oxygen atoms, as well as the resonance effect, which delocalizes the pi-electrons of the ring onto the nitro group. libretexts.orgquora.com This withdrawal of electron density is most pronounced at the ortho and para positions relative to the nitro group. In the case of this compound, this would correspond to the C4 and C6 positions. However, the presence of the amino group at C6, an activating group, counteracts this effect to some extent. The C5 position of 6-aminouracil derivatives is known to be highly nucleophilic and readily undergoes electrophilic substitution. nih.gov

Conversely, the strong electron-withdrawing nature of the nitro group activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr). nih.gov By significantly reducing the electron density of the aromatic system, the nitro group facilitates the attack of nucleophiles. This effect is a cornerstone of pyrimidine chemistry, enabling the introduction of a wide range of functional groups.

The reaction pathways of this compound are thus a direct consequence of the electronic properties conferred by its substituents, with the nitro group being a key determinant.

Nucleophilic Substitution Reactions

Research on related 5-nitropyrimidine-2,4-dione analogues has demonstrated their utility as substrates in nucleophilic substitution reactions for the synthesis of various derivatives. nih.gov The nitro group's ability to stabilize the negative charge of the Meisenheimer intermediate, a key step in the SNAr mechanism, is crucial for these transformations.

Table 1: Expected Reactivity of this compound with Various Nucleophiles (Hypothetical)

NucleophileExpected Reaction TypePotential ProductComments
Ammonia (NH₃)Nucleophilic Aromatic Substitution (SNAr)Diaminopyrimidine derivativeThe nitro group would activate the ring towards amination, though harsh conditions might be required.
Hydrazine (N₂H₄)Nucleophilic Aromatic Substitution (SNAr) and/or ReductionHydrazinopyrimidine derivative or aminopyrimidine derivativeHydrazine can act as both a nucleophile and a reducing agent.
Hydroxide (OH⁻)Nucleophilic Aromatic Substitution (SNAr)Hydroxypyrimidine derivativeDirect displacement of a substituent by a hydroxyl group is a known reaction for activated pyrimidines.
Alkoxides (RO⁻)Nucleophilic Aromatic Substitution (SNAr)Alkoxypyrimidine derivativeSimilar to hydroxide, alkoxides are expected to act as effective nucleophiles.

Electrophilic Substitution Reactions

The C5 position of 6-aminouracil is known to be highly activated towards electrophiles due to the electron-donating nature of the amino and the two amide groups. nih.gov However, the introduction of a nitro group at this very position in this compound fundamentally alters this reactivity. The strong deactivating nature of the nitro group makes further electrophilic substitution at the pyrimidine ring highly unfavorable. youtube.comquora.com

Any potential electrophilic attack would likely be directed to the amino group rather than the pyrimidine ring itself, assuming the reaction conditions are not forcing enough to overcome the deactivation of the ring.

Reduction of the Nitro Group

A key and synthetically useful reaction pathway for this compound is the reduction of the nitro group to an amino group. This transformation is a common strategy in the synthesis of various biologically active molecules and provides a route to 5,6-diaminopyrimidine derivatives. These derivatives are versatile precursors for the synthesis of fused heterocyclic systems such as purines and pteridines.

A variety of reducing agents can be employed for the reduction of aromatic nitro groups, with the choice of reagent often influencing the selectivity and yield of the reaction.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups and Their Expected Application to this compound

Reducing AgentTypical Reaction ConditionsExpected ProductNotes
H₂/Pd, Pt, or NiCatalytic hydrogenation at various pressures and temperatures5,6-Diaminopyrimidine-2,4(1H,3H)-dioneA common and effective method for nitro group reduction.
Sn/HCl or Fe/HClAcidic conditions5,6-Diaminopyrimidine-2,4(1H,3H)-dioneClassic method for nitro group reduction, though workup can be cumbersome.
Sodium Dithionite (Na₂S₂O₄)Aqueous or alcoholic solution5,6-Diaminopyrimidine-2,4(1H,3H)-dioneA milder reducing agent, often used for sensitive substrates.
Sodium Borohydride (NaBH₄) with a catalyst (e.g., NiCl₂ or CoCl₂)Catalytic transfer hydrogenation5,6-Diaminopyrimidine-2,4(1H,3H)-dioneCan offer good selectivity.

The resulting 5,6-diaminopyrimidine-2,4(1H,3H)-dione is a valuable intermediate. For instance, condensation reactions of 5,6-diaminouracil derivatives with α-dicarbonyl compounds are a well-established route to pteridine ring systems.

Rational Design and Synthesis of 6 Amino 5 Nitropyrimidine 2,4 1h,3h Dione Derivatives for Structure Activity Relationship Sar Studies

Synthesis of Variously Substituted Pyrimidinedione Analogues

The synthesis of derivatives of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione can be achieved through a variety of established chemical methodologies. A common approach begins with the nitration of 6-aminouracil, which provides the core this compound structure. Subsequent modifications can be introduced at several positions, primarily at the N1 and N3 positions of the pyrimidine (B1678525) ring, as well as by substitution of the amino group.

Alkylation at the N1 and N3 positions is a frequently employed strategy to introduce diversity. This can be accomplished by reacting the parent compound with a range of alkyl halides in the presence of a suitable base. The choice of solvent and base can influence the regioselectivity of the alkylation.

Another key synthetic route involves the condensation of an active methylene compound, such as malononitrile, with a substituted urea or thiourea, followed by cyclization and subsequent functional group transformations to introduce the amino and nitro groups at the C6 and C5 positions, respectively. For instance, the synthesis of related 6-amino-5-cyano-pyrimidinones has been achieved by reacting ethyl 2,2-dicyanovinylcarbamate derivatives with primary aromatic amines. nih.gov This method provides a versatile platform for introducing a wide array of substituents at the N1 and C4 positions. nih.gov

The amino group at the C6 position also offers a handle for further derivatization. For example, it can be acylated or undergo reductive amination to introduce additional functional groups, thereby expanding the chemical space of the synthesized library.

A general synthetic scheme for N-alkylation is presented below:

Scheme 1: General synthetic route for N-alkylation of this compound.

Reactant 1 Reactant 2 Conditions Product Reference
6-aminouracilNitrating agent (e.g., HNO₃/H₂SO₄)Controlled temperatureThis compoundGeneral Knowledge
This compoundAlkyl halide (R-X)Base (e.g., K₂CO₃), Solvent (e.g., DMF)N-alkylated derivatives nih.gov
Ethyl 2,2-dicyanovinylcarbamatePrimary aromatic amineChlorobenzene, reflux6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinone nih.gov

Impact of Substitution Patterns on Biological Efficacy and Selectivity

The biological activity of this compound derivatives is profoundly influenced by the nature and position of the substituents on the pyrimidine core. Structure-activity relationship (SAR) studies are therefore critical for identifying the key structural features that govern efficacy and selectivity.

In a study of N-alkyl-5-hydroxypyrimidinone carboxamides as antitubercular agents, it was found that the N-alkyl-5-hydroxypyrimidinone core was essential for maintaining potency. nih.gov While this study focused on a slightly different core, the findings provide valuable insights into the potential SAR of this compound derivatives. For example, the replacement of a methyl group with an ethyl group at the N-alkyl position resulted in improved minimum inhibitory concentrations (MICs). nih.gov However, the complete removal of the methyl group was not well-tolerated, indicating that a certain degree of lipophilicity at this position is beneficial for activity. nih.gov

Furthermore, modifications at other positions can significantly impact biological activity. The introduction of different functional groups can influence factors such as solubility, membrane permeability, and binding affinity to the target protein. For instance, the presence of halogen atoms or trifluoromethyl groups on a benzyl moiety attached to a related pyrazine scaffold was found to be important for antimycobacterial activity.

The following table summarizes the impact of various substitutions on the biological activity of related pyrimidine derivatives:

Scaffold Substitution Impact on Biological Activity Reference
N-alkyl-5-hydroxypyrimidinone carboxamideReplacement of N-methyl with N-ethylImproved antitubercular activity (lower MIC) nih.gov
N-alkyl-5-hydroxypyrimidinone carboxamideDeletion of N-methyl groupLoss of antitubercular activity nih.gov
N-alkyl-5-hydroxypyrimidinone carboxamideMethyl protection of the 5-hydroxyl groupLoss of antitubercular activity nih.gov
Dipeptide nitrogen mustardsAmino acid composition and sequenceInfluences in vitro cytotoxic activity nih.gov

Design of Prodrugs and Bioisosteres of this compound

To overcome limitations in pharmacokinetic properties such as poor solubility or membrane permeability, prodrug and bioisosteric replacement strategies are often employed in drug design.

Prodrugs are inactive or less active precursors that are converted to the active drug in the body. For uracil (B121893) and its analogues, a common prodrug approach is the attachment of a promoiety to the N1 or N3 position, or to the 5'-hydroxyl group in the case of nucleoside analogues. For example, amino acid ester prodrugs of uracil nucleoside analogues have been synthesized to enhance cell membrane transport. acs.org These prodrugs are designed to be cleaved by intracellular enzymes, releasing the active parent drug. Another strategy involves the use of phosphoramidate prodrugs, which can bypass the often rate-limiting first phosphorylation step required for the activation of many nucleoside analogues. mdpi.com

Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The concept of bioisosteric replacement is a powerful tool for modulating the potency, selectivity, and pharmacokinetic properties of a lead compound. The uracil moiety itself can act as a bioisostere for other functional groups. For instance, the uracil scaffold has been successfully employed as a non-sulfonamide zinc-binding group in the design of carbonic anhydrase inhibitors, thereby avoiding the potential for sulfonamide-related allergic reactions. nih.gov The C=O, N, and NH₂ groups of the uracil ring can mimic the interactions of a sulfonamide group within the active site of the enzyme. nih.gov

Common bioisosteric replacements for functional groups found in the this compound scaffold include:

Original Group Bioisosteric Replacement(s) Rationale for Replacement Reference
Carboxylic AcidTetrazoleImprove metabolic stability and cell permeability princeton.edu
Phenyl RingThiophene, PyridineModulate electronic properties and solubility acs.org
Carbonyl GroupSulfone, OximeAlter hydrogen bonding capacity and chemical reactivity acs.org
UracilBenzenesulfonamideAct as a zinc-binding group nih.gov

Comparative Analysis with Related Pyrimidine Classes

The biological and pharmacological properties of this compound derivatives can be better understood through a comparative analysis with other classes of pyrimidine-based compounds, such as pyrazolopyrimidines and triazolopyrimidines. These fused heterocyclic systems have also been extensively investigated as privileged scaffolds in medicinal chemistry, particularly as kinase inhibitors.

Pyrazolopyrimidines have emerged as a key scaffold for the development of inhibitors targeting a variety of kinases, including Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs). nih.gov The pyrazolo[3,4-d]pyrimidine core is a central feature in several approved kinase inhibitors. nih.gov The SAR of these compounds is well-established, with substitutions at various positions of the fused ring system leading to significant differences in potency and selectivity. nih.gov

Triazolopyrimidines also represent a versatile class of compounds with a broad range of biological activities, including anticancer and anti-parasitic effects. researchgate.netnih.gov For example, acs.orgnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives have shown potent anti-Plasmodium falciparum activity. nih.gov The design of novel pyrazolo-[4,3-e] acs.orgnih.govnih.govtriazolopyrimidine derivatives has led to the identification of potent inhibitors of the epidermal growth factor receptor (EGFR). mdpi.com

A comparative analysis of these scaffolds reveals both similarities and differences in their drug-like properties and biological profiles:

Feature This compound Derivatives Pyrazolopyrimidine Derivatives Triazolopyrimidine Derivatives
Scaffold Monocyclic substituted uracilFused bicyclic (pyrazole and pyrimidine)Fused bicyclic (triazole and pyrimidine)
Primary Therapeutic Area Broad (antiviral, anticancer, etc.)Kinase inhibition (anticancer, autoimmune)Broad (anticancer, antimicrobial, etc.)
Key SAR Features Substitutions at N1, N3, and C6 positionsSubstitutions on both pyrazole and pyrimidine ringsSubstitutions on both triazole and pyrimidine rings
Mechanism of Action Varies depending on the specific derivativeOften ATP-competitive kinase inhibitionVaries, can include kinase inhibition
Advantages Synthetic accessibility, potential for multiple biological activitiesProven scaffold for potent and selective kinase inhibitorsDiverse biological activities, potential for novel mechanisms of action
Challenges Potential for off-target effects, metabolic instabilityDevelopment of resistance, off-target kinase inhibitionOptimization of pharmacokinetic properties

Biological and Pharmacological Research Applications of 6 Amino 5 Nitropyrimidine 2,4 1h,3h Dione and Its Analogues

Anticancer Efficacy and Mechanisms of Action

Derivatives of 6-aminopyrimidine-2,4(1H,3H)-dione have demonstrated notable potential as anticancer agents. Research into these compounds has focused on their ability to inhibit the growth of cancer cells, their mechanisms of action at a molecular level, and their effectiveness against specific cancer cell lines.

Inhibition of Cancer Cell Proliferation

The inhibition of cancer cell proliferation is a primary indicator of a compound's anticancer potential. Studies on various pyrimidine (B1678525) derivatives have shown their capacity to halt the uncontrolled growth of cancer cells. For instance, novel derivatives of quinazoline and pyrido[2,3-d]pyrimidine have exhibited high potency against MCF-7 breast cancer cell lines thepharmajournal.com. Similarly, a series of trifluoromethyl-substituted pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives showed good anticancer activity against four human cancer cell lines, with some compounds demonstrating cytotoxicity comparable to the standard drug 5-fluorouracil thepharmajournal.com. The core structure of pyrimidine is integral to these activities, and modifications to this scaffold can lead to enhanced antiproliferative effects ekb.eg.

Potential for DNA Intercalation and Nucleic Acid Interference

While direct evidence for DNA intercalation by 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione is not extensively documented, the general class of pyrimidine derivatives is known to interfere with nucleic acid synthesis and function. For example, the well-known anticancer drug 5-Fluorouracil, a pyrimidine analogue, exerts its effect by inhibiting thymidylate synthase, an enzyme critical for DNA synthesis medwinpublishers.com. The structural similarity of this compound to endogenous pyrimidines suggests a potential for interference with DNA and RNA metabolic pathways, a common mechanism for many anticancer agents ekb.eg. Some pyrimidine derivatives have been shown to induce DNA damage, which can trigger apoptosis in cancer cells mdpi.com.

Evaluation Against Specific Cancer Cell Lines

The anticancer activity of pyrimidine analogues has been evaluated against a range of human cancer cell lines. Research has demonstrated the efficacy of these compounds against various cancer types, highlighting the broad-spectrum potential of this chemical class.

For example, a study on novel 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, which share a similar amino-substituted heterocyclic core, identified a compound with potent anticancer activity against liver, breast, and lung cancer cell lines, as well as primary patient-derived glioblastoma cell lines chemrxiv.org. Another study on pyridothienopyrimidine derivatives reported significant cytotoxic activity against several cancer cell lines, with some compounds showing potent inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy nih.govnih.gov. The table below summarizes the cytotoxic activity of selected pyrimidine analogues against various cancer cell lines.

Compound TypeCancer Cell LineActivity Metric (IC50)Reference CompoundSource
Quinazoline and pyrido[2,3-d]pyrimidine derivativesMCF-7 (Breast)High potency- thepharmajournal.com
Trifluoromethyl substituted pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivativesVarious human cancer cell linesComparable to 5-fluorouracil5-fluorouracil thepharmajournal.com
6-amino-2-pyridone-3,5-dicarbonitrile derivative (5o)Liver, Breast, Lung, GlioblastomaPotent anticancer activity- chemrxiv.org
Pyridothienopyrimidine derivatives (3a, 5a, 9b)VariousIC50 ranges of 1.17-2.79 µMErlotinib nih.govnih.gov

Antimicrobial Efficacy

In addition to their anticancer properties, pyrimidine derivatives have been investigated for their potential to combat microbial infections. Research has explored their activity against a spectrum of bacterial and fungal pathogens.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

The antibacterial potential of pyrimidine-2,4-dione derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. A study involving the synthesis of 6-substituted pyrimidine-2,4-dione derivatives, using 6-amino-5-nitrosopyrimidine-2,4-dione as a starting material, revealed that the resulting compounds possessed good to moderate antibacterial activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) medwinpublishers.com. The antimicrobial activity of these compounds is influenced by the nature of the substituents on the pyrimidine ring medwinpublishers.com.

Another study on novel pyridothienopyrimidine derivatives showed that several compounds exhibited broad-spectrum antimicrobial activity, with Minimum Inhibitory Concentration (MIC) ranges of 4–16 µg/mL against five bacterial strains nih.govnih.gov. The table below presents a summary of the antibacterial activity of selected pyrimidine analogues.

Compound TypeBacterial StrainActivitySource
6-Substituted pyrimidine-2,4-dione derivativesEscherichia coli (MTCC 40)Good to moderate medwinpublishers.com
6-Substituted pyrimidine-2,4-dione derivativesStaphylococcus aureus (MTCC 87)Good to moderate medwinpublishers.com
Pyridothienopyrimidine derivatives (3a, 5a, 9b)Five bacterial strainsMIC ranges of 4–16 µg/mL nih.govnih.gov

Antifungal Activity

The exploration of pyrimidine derivatives has also extended to their antifungal properties. Research has shown that certain analogues possess activity against pathogenic fungi. For instance, novel pyridothienopyrimidine derivatives were evaluated against five fungal strains and many of the compounds showed significant antifungal activity nih.govnih.gov. These findings suggest that the pyrimidine scaffold can be a valuable template for the development of new antifungal agents.

Interference with Microbial Metabolic Pathways

The pyrimidine scaffold, a core component of this compound, is fundamental to a wide range of biologically active molecules. orientjchem.org Derivatives of pyrimidine have demonstrated significant potential in interfering with microbial metabolic pathways, leading to antimicrobial effects. orientjchem.orgresearchgate.net Research into pyrimidine-2,4-dione derivatives has shown that these compounds can serve as effective agents against various bacterial and fungal strains. researchgate.net

The antimicrobial activity often stems from the structural similarity of pyrimidine derivatives to the nucleobases that are essential for microbial life. This allows them to act as antagonists or inhibitors in critical metabolic processes. For instance, some pyrimidine analogues have been found to exhibit promising results against both Gram-positive and Gram-negative bacteria. The search for novel chemical structures that can overcome antibiotic resistance has led researchers to explore various substituted pyrimidines as potential antimicrobial agents. researchgate.net While the broad antimicrobial potential of the pyrimidine class is established, specific studies detailing the interference of this compound with microbial metabolic pathways are a continuing area of research.

Antiviral Properties and Inhibition of Viral Replication

Pyrimidine analogues have been a cornerstone of antiviral research, with many derivatives exhibiting potent activity against a range of viruses. orientjchem.orgorientjchem.org The fundamental role of pyrimidines in nucleic acid synthesis makes them an attractive target for developing antiviral therapies. The strategy often involves creating analogues that can disrupt the viral replication cycle.

One significant mechanism by which pyrimidine-based compounds exert their antiviral effects is through the inhibition of de novo pyrimidine biosynthesis. nih.gov Viruses, being obligate intracellular parasites, are heavily dependent on the host cell's machinery for replication, including the supply of nucleotides for their genetic material. By targeting host enzymes involved in pyrimidine synthesis, such as dihydroorotate dehydrogenase (DHODH), certain compounds can deplete the intracellular pool of pyrimidines. nih.govnih.gov This depletion is crucial for inhibiting the replication of both RNA and DNA viruses. nih.gov For example, the antiviral activity of a compound known as A3 has been directly linked to its ability to interfere with pyrimidine metabolism, an effect that can be reversed by supplying excess uracil (B121893). nih.gov

Furthermore, specific pyrimido[4,5-d]pyrimidine derivatives have shown notable efficacy against human coronavirus 229E (HCoV-229E), highlighting the potential of this scaffold in designing novel antiviral agents. mdpi.com

Targeting Viral Enzymes

A key strategy in antiviral drug development is the targeted inhibition of viral enzymes that are essential for the virus's life cycle. Pyrimidinedione analogues have been successfully developed to inhibit such enzymes. A notable example is the targeting of the human cytomegalovirus (HCMV) terminase complex, which is required for viral genome packaging and cleavage. nih.gov

Specifically, N-hydroxy thienopyrimidine-2,4-diones (HtPDs), which are structurally related to pyrimidinediones, have been identified as potent inhibitors of the metal-dependent endonuclease found at the C-terminus of the pUL89 protein (pUL89-C) in HCMV. nih.gov A wide range of these HtPD analogues demonstrated strong inhibition of pUL89-C in biochemical assays, with IC50 values often in the nanomolar range. This research underscores the potential of the pyrimidinedione core as a scaffold for designing highly specific inhibitors of viral enzymes. nih.gov

Interference with Viral Nucleic Acid Synthesis

The most direct way pyrimidine analogues interfere with viral replication is by disrupting the synthesis of viral nucleic acids (DNA or RNA). This can be achieved by depleting the necessary building blocks or by being incorporated into the growing nucleic acid chain, causing termination.

A primary mechanism is the inhibition of host cell enzymes required for nucleotide synthesis. As viruses have high replication rates, they place a significant demand on the host cell's nucleotide pools. nih.gov Compounds that inhibit enzymes like dihydroorotate dehydrogenase (DHODH) effectively starve the virus of the pyrimidines needed for genome replication. nih.govnih.gov This broad-spectrum approach has proven effective against a variety of viruses. nih.gov It has been demonstrated that the antiviral activity of certain small molecules is directly linked to the depletion of pyrimidine pools, which are critical for efficient viral replication. nih.gov This interference not only affects viral RNA synthesis but can also play a novel role in regulating host mRNA nuclear export, which can be blocked by viral virulence factors. nih.gov

Enzyme Inhibition Studies

The pyrimidinedione scaffold has been extensively studied for its ability to inhibit various enzymes implicated in disease. Beyond antiviral applications, these compounds have shown significant promise as inhibitors of enzymes like urease and histone deacetylases (HDACs).

Urease Inhibition by Pyrimidinedione Derivatives

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. In humans, it is notably used by the bacterium Helicobacter pylori to survive in the acidic environment of the stomach, contributing to conditions like peptic ulcers and gastritis. frontiersin.org Therefore, urease inhibitors are of significant interest as potential therapeutic agents.

Several classes of pyrimidinedione derivatives have been synthesized and evaluated for their urease inhibitory activity. nih.govnih.gov Studies on dihydropyrimidine-based compounds found that the presence of a free sulfur atom and a hydrazine moiety were key pharmacophores for potent activity against the urease enzyme. nih.gov Kinetic studies revealed that these compounds often act as mixed-type inhibitors. nih.gov Similarly, spiro-pyrimidinethiones and spiro-pyrimidinones derived from barbituric acid have been identified as urease inhibitors. researchgate.net Molecular docking studies suggest that these molecules can coordinate with the nickel atoms in the enzyme's active site, explaining their inhibitory action. researchgate.net

Table 1: Urease Inhibition by Pyrimidinedione Analogues
Compound Series/DerivativeReported IC₅₀ (µM)Reference
4-Dihydropyrimidine-2-thiones (Series A)34.7 - 42.9 nih.gov
Hydrazine derivatives of dihydropyrimidine (Series C)15.0 - 26.0 nih.gov
1-(3-nitropyridin-2-yl)piperazine derivative (5b)2.0 ± 0.73 frontiersin.org
1-(3-nitropyridin-2-yl)piperazine derivative (7e)2.24 ± 1.63 frontiersin.org
Thiourea (Standard)23.2 ± 11.0 frontiersin.org

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. semanticscholar.org Dysregulation of HDAC activity is linked to various diseases, particularly cancer, making HDAC inhibitors a promising class of therapeutic agents. bohrium.comduke.edu

The pyrimidine scaffold has been successfully utilized as a core structure for the design of novel HDAC inhibitors. bohrium.com Researchers have developed pyrimidine-based hydroxamic acids that show potent inhibitory activity against different HDAC isoforms. semanticscholar.org For example, one study reported a series of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of anaplastic lymphoma kinase (ALK) and HDACs. nih.gov Another study detailed thienopyrimidine hydroxamic acid derivatives that displayed excellent inhibitory activities against HDAC1, HDAC3, and HDAC6 isoforms. nih.gov Structure-activity relationship studies are ongoing to develop more selective and potent drug candidates based on this versatile scaffold. duke.edu

Table 2: HDAC Inhibition by Pyrimidine-Based Compounds
CompoundTarget HDAC Isoform(s)Reported IC₅₀Reference
Compound 10f (2,4-pyrimidinediamine derivative)ALK / HDAC12.1 nM / 7.9 nM nih.gov
N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamideHDAC4 / HDAC816.6 µM / 1.2 µM semanticscholar.org
Compound 9m (thienopyrimidine hydroxamic acid derivative)HDAC1 / HDAC3 / HDAC629.81 nM / 24.71 nM / 21.29 nM nih.gov

Nitric Oxide Synthase Inhibition

The inhibition of nitric oxide synthase (NOS) isoforms is a significant area of research, as nitric oxide (NO) is a key cellular messenger molecule implicated in various physiological and pathological processes, including neurodegenerative diseases and inflammation. acs.orgacs.orgnih.gov Analogues of this compound have been investigated for their potential to modulate the activity of these enzymes.

Research into compounds based on the 5-nitropyrimidine-2,4-dione moiety has identified potent inhibitors of inducible nitric oxide synthase (iNOS). nih.gov In a study involving fifty-two synthesized analogues, one particular compound, 5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione, demonstrated significant inhibitory activity against both NO production and iNOS activity. nih.gov This compound was found to inhibit nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells with an IC50 value of 8.6 μM and directly inhibit iNOS activity with an IC50 of 6.2 μM. nih.gov

The structural similarity of pyrimidines to pteridines, which form the core of the essential NOS cofactor (6R)-5,6,7,8-tetrahydrobiopterin (H4Bip), provides a rationale for their investigation as NOS inhibitors. acs.orgacs.orgnih.gov Antagonists of H4Bip are considered therapeutically important for inhibiting pathologically high levels of NO. acs.orgacs.orgnih.gov Research on 4-amino pteridine derivatives has shown that modifications to the pteridine nucleus can lead to potent and efficacious inhibitors of the neuronal isoform of nitric oxide synthase (NOS-I). acs.orgnih.gov For instance, bulky substituents in the 6-position, such as a phenyl group, markedly increased the inhibitory potency of reduced 4-amino-5,6,7,8-tetrahydropteridines. nih.gov

Table 1: Inhibitory Activity of a 5-Nitropyrimidine-2,4-dione Analogue Against Nitric Oxide Production and iNOS
CompoundTargetCell LineIC50 Value
5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dioneNitric Oxide ProductionLPS-induced RAW 264.7 cells8.6 μM
iNOS ActivityN/A6.2 μM

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are involved in numerous physiological and pathological processes. mdpi.commdpi.com Pyrimidine derivatives, particularly those incorporating a sulfonamide group, have been designed and synthesized as potent inhibitors of various human carbonic anhydrase (hCA) isoforms. vu.ltnih.gov The sulfonamide group is known to act as a zinc binder, interacting with the catalytic zinc ion in the active site of the enzyme. mdpi.comvu.lt

Studies on 4-[N-(pyrimidin-4-yl)]aminobenzenesulfonamides have shown that these compounds can inhibit hCA isoforms in nano- to micromolar concentrations. vu.lt Their inhibitory activity is influenced by substituents on the pyrimidine ring, with some analogues showing increased affinity for specific isoforms such as hCA I, II, or XIII. vu.lt The binding of these inhibitors is typically characterized by the interaction of the sulfonamide group with the zinc ion and a stacking interaction between the pyrimidine ring and the phenyl group of a phenylalanine residue (Phe131) in the active site. vu.lt

A systematic structure-activity analysis of benzenesulfonamide derivatives bearing pyrimidine moieties against six hCA isoforms (I, II, VI, VII, XII, and XIII) has been conducted. nih.gov The binding affinities, determined by thermal shift assay (TSA) and isothermal titration calorimetry (ITC), revealed that the most potent compounds exhibited selectivity towards isoform I with affinities as low as 0.5 nM. nih.gov The development of pyrazolo[1,5-a]pyrimidine-grafted coumarins containing sulfonamide groups has also yielded potent inhibitors against cancer-related CA isoforms IX and XII, with Ki values in the low nanomolar range. nih.gov

Table 2: Inhibition Data of Selected Pyrimidine-Based Sulfonamides Against Human Carbonic Anhydrase (hCA) Isoforms
Compound ClassTarget IsoformsReported Affinity/InhibitionKey Structural Features
4-[N-(pyrimidin-4-yl)]aminobenzenesulfonamideshCA I, II, XIIINano-micromolar concentrationsSulfonamide group, substituted pyrimidine ring
Benzenesulfonamides with pyrimidine moietieshCA I, II, VI, VII, XII, XIIIAffinities as low as 0.5 nM for hCA IPyrimidine-benzenesulfonamide scaffold
Pyrazolo[1,5-a]pyrimidine-grafted coumarinshCA IX, XIIKi = 6-23 nMSulfonamide-containing coumarin and pyrazolopyrimidine scaffolds

Interactions with Biological Macromolecules and Molecular Targets

Nucleic Acid Interaction Mechanisms

The pyrimidine ring is a fundamental component of nucleic acids, forming the structure of nucleobases such as cytosine, thymine, and uracil. algoreducation.commicrobenotes.com The core structure of this compound is a substituted uracil. The interactions of pyrimidine bases with other nucleic acid components are crucial for the stability and function of DNA and RNA. algoreducation.com

The primary mechanism of interaction is through hydrogen bonding with complementary purine (B94841) bases. wikipedia.orgwikipedia.org In DNA, pyrimidines (cytosine and thymine) pair with purines (guanine and adenine, respectively), forming the "rungs" of the double helix structure. wikipedia.orgstudy.com Cytosine forms three hydrogen bonds with guanine, while thymine forms two hydrogen bonds with adenine. wikipedia.org In RNA, uracil replaces thymine and pairs with adenine. wikipedia.org These specific hydrogen bonding patterns are essential for the fidelity of genetic replication and transcription. algoreducation.com

Receptor and Enzyme Binding Affinity

The binding affinity of this compound analogues for their target enzymes is a key determinant of their potency. Preclinical studies have quantified these interactions for both nitric oxide synthase and carbonic anhydrase.

For iNOS inhibition, a 5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione analogue demonstrated an IC50 value of 6.2 μM. nih.gov Molecular docking studies confirmed that this compound binds effectively to the active site of iNOS, indicating a strong and specific interaction. nih.gov

In the context of carbonic anhydrase inhibition, pyrimidine-bearing benzenesulfonamide derivatives have shown high binding affinities. nih.gov Thermal shift assays and isothermal titration calorimetry have measured affinities for hCA isoforms, with the most potent compounds selectively binding to hCA I with an affinity of 0.5 nM. nih.gov Crystal structures of selected compounds in complex with CA II, XII, and XIII have provided atomic-level resolution of the binding interactions. nih.gov Similarly, pyrazolo[4,3-c]pyridine sulfonamides have been evaluated against four hCA isoforms, with inhibition constants (Ki) ranging from 58.8 to 8010 nM for hCA I. mdpi.com The interaction is primarily driven by the sulfonamide group binding to the zinc ion in the enzyme's active site. mdpi.comvu.lt

Pharmacological Properties and Safety Profiles in Preclinical Research

Preclinical research has explored the pharmacological effects and preliminary safety profiles of analogues of this compound. These studies provide initial insights into their potential therapeutic applications and cellular effects.

One study investigated the in vivo pharmacological properties of 5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione, an iNOS inhibitor. nih.gov Oral administration of this compound at a dose of 10 mg/kg was shown to have protective properties in a carrageenan-induced paw edema model in mice, demonstrating potential anti-inflammatory activity. nih.gov Importantly, this compound exerted no potential cytotoxicity in the studied cell lines, with an IC50 value greater than 80.0 μM. nih.gov

Other research on different pyrimidine derivatives has also included assessments of cellular viability and cytotoxicity. mdpi.com In a study of pyrido[2,3-d]pyrimidines, cytotoxicity assays were performed using HaCaT (human keratinocyte) and A549 (human lung cancer) cell lines. mdpi.com While none of the tested compounds showed viability at 100 μM in the HaCaT cell line, they exhibited strong cytotoxicity against the A549 cancer cell line at the same concentration, with one derivative showing potent effects even at 50 μM. mdpi.com These findings highlight that the pharmacological and safety profiles can vary significantly based on the specific substitutions on the pyrimidine scaffold.

Computational Chemistry and Theoretical Studies on Pyrimidinedione Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules and predict their reactivity. Through DFT calculations, key properties of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione can be elucidated.

Electronic Structure and Frontier Molecular Orbitals: The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

In a related compound, 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione], DFT studies have shown that the HOMO is primarily located on the 6-aminopyrimidine-2,4(1H,3H)-dione moiety, indicating this part of the molecule is prone to electrophilic attack. Conversely, the LUMO is distributed across the pyrimidine (B1678525) ring and adjacent substituents, highlighting the regions susceptible to nucleophilic attack. mdpi.com For this compound, similar calculations would reveal the precise distribution of these orbitals, influenced by the electron-withdrawing nitro group and the electron-donating amino group.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. Regions of negative electrostatic potential (typically colored red or yellow) are indicative of electron-rich areas that are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For a molecule like this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the carbonyl and nitro groups, as well as the nitrogen of the amino group. Positive potential would be expected around the hydrogen atoms of the amino group and the N-H protons of the pyrimidine ring. In studies of similar pyrimidine derivatives, MEP analysis has been effectively used to identify potential sites for electrophilic and nucleophilic interactions. mdpi.com

Global Reactivity Descriptors: DFT calculations can also be used to determine various global reactivity descriptors, which provide quantitative measures of a molecule's reactivity. These descriptors are derived from the energies of the frontier molecular orbitals.

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)A measure of the molecule's polarizability.
Electrophilicity Index (ω) ω = χ2 / (2η)A measure of the electrophilic character of a molecule.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) interacts with a biological target, typically a protein or nucleic acid.

The process involves placing the ligand, in this case, this compound, into the binding site of a target receptor and calculating the binding affinity using a scoring function. A lower binding energy generally indicates a more stable and favorable interaction.

A study on 5-nitropyrimidine-2,4-dione analogues identified them as inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory processes. nih.gov Molecular docking simulations in that study confirmed that these compounds could bind effectively to the active site of iNOS. nih.gov This suggests that this compound could also be a candidate for docking studies against iNOS or other relevant biological targets.

Key interactions that are often analyzed in docking studies include:

Hydrogen bonds: These are crucial for the specificity of ligand-target binding.

Hydrophobic interactions: Nonpolar regions of the ligand and target can interact favorably.

Electrostatic interactions: Attractions between charged or polar groups.

Pi-pi stacking: Interactions between aromatic rings.

A hypothetical docking simulation of this compound would involve identifying a suitable protein target, preparing the 3D structures of both the ligand and the target, and then using docking software to predict the binding mode and affinity. The results would provide insights into the potential biological activity of the compound.

In-Silico ADME/T (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Drug Development

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In-silico ADME/T prediction models use computational methods to estimate these properties, saving significant time and resources in the early stages of drug development.

Key ADME/T Parameters:

ParameterDescription
Absorption Prediction of how well the compound is absorbed into the bloodstream, often assessed by its solubility and permeability.
Distribution Estimation of how the compound is distributed throughout the body, including its ability to cross biological barriers like the blood-brain barrier.
Metabolism Prediction of how the compound is metabolized by enzymes in the body, which can affect its efficacy and potential for drug-drug interactions.
Excretion Estimation of how the compound and its metabolites are eliminated from the body.
Toxicity Prediction of potential adverse effects, such as carcinogenicity, mutagenicity, and hepatotoxicity.

Various computational models and software are available to predict these properties based on the chemical structure of a molecule. For this compound, these tools could be used to predict its drug-likeness based on criteria such as Lipinski's rule of five, which assesses properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.

Prediction of Regioselectivity and Reaction Pathways

Computational chemistry can also be employed to predict the regioselectivity of chemical reactions, which is the preference for bond-making or breaking at one position over all other possible positions. This is particularly important in the synthesis of complex molecules like this compound and its derivatives.

By calculating the energies of possible intermediates and transition states along different reaction pathways, the most energetically favorable route can be determined. This can help in designing more efficient synthetic strategies and understanding the formation of byproducts.

For this compound, theoretical calculations could be used to predict the most likely sites for electrophilic or nucleophilic substitution on the pyrimidine ring. The presence of the amino and nitro groups significantly influences the electron density of the ring, making certain positions more reactive than others. For example, understanding the regioselectivity of alkylation or halogenation reactions would be crucial for the synthesis of novel derivatives with potentially enhanced biological activity.

Conformational Analysis and Tautomeric Equilibria Modeling

Conformational Analysis: Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The various conformations of a molecule can have different energies, and the most stable conformation is the one that the molecule is most likely to adopt.

For a relatively rigid molecule like this compound, the conformational flexibility is limited. However, the orientation of the amino and nitro groups relative to the pyrimidine ring can be investigated. Computational methods can be used to rotate these groups and calculate the potential energy surface, identifying the lowest energy conformations. The preferred conformation can have a significant impact on how the molecule interacts with biological targets.

Tautomeric Equilibria Modeling: Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. Pyrimidine derivatives, including this compound, can exist in different tautomeric forms. For this compound, keto-enol and amino-imino tautomerism are possible.

Computational modeling can be used to calculate the relative energies of the different tautomers, thereby predicting their relative populations at equilibrium. The stability of each tautomer can be influenced by factors such as intramolecular hydrogen bonding and solvent effects. A study on the crystal structure of the related compound, 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, revealed a complex three-dimensional hydrogen-bonded framework, highlighting the importance of intermolecular interactions in the solid state. nih.gov In solution, the equilibrium between tautomers can be different. Understanding the predominant tautomeric form is crucial as it can significantly affect the molecule's chemical and biological properties.

Emerging Applications and Future Research Directions

Application in Dye Synthesis and Colorant Research

The structural characteristics of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione, featuring a pyrimidine (B1678525) ring with an amino group, a nitro group, and two ketone groups, make it a compound of interest in the synthesis of dyes and colorants. The presence of chromophoric and auxochromic groups within its structure suggests its potential as a building block for creating a variety of colored compounds.

Research into related pyrimidine derivatives has demonstrated their utility in this field. For instance, various pyrimidine compounds are utilized in the synthesis of dyes and pigments. The amino and nitro groups on the pyrimidine ring of this compound can be chemically modified to produce a range of colors, making it a versatile precursor for novel colorants.

Potential in Materials Science Research

In the realm of materials science, this compound is recognized for its unique electronic and steric properties. These properties make it a candidate for the development of new materials with specific functionalities. The arrangement of atoms and functional groups within the molecule can influence its packing in the solid state, leading to materials with interesting optical or electronic behaviors.

The ability of related pyrimidine derivatives to form three-dimensional hydrogen-bonded frameworks is a key area of investigation. For example, 6-Amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione has been shown to form a complex three-dimensional network through extensive hydrogen bonding. researchgate.net This self-assembly into organized structures is a critical aspect of designing new materials with tailored properties.

Development as Chemical Probes for Biological Systems

The development of chemical probes is essential for understanding complex biological processes. This compound and its derivatives have potential in this area due to their inherent chemical reactivity and structural similarity to endogenous molecules like uracil (B121893). researchgate.net

A notable application is the use of related pyrimidine derivatives as indicators for reactive oxygen species. For instance, the oxidation of uric acid by hypochlorite (B82951) produces specific pyrimidine-based products, which can serve as biomarkers for hypochlorite formation in vivo. nih.gov Specifically, 5-N-carboxyimino-6-aminopyrimidine-2,4(3H)-dione has been identified as a stable marker for hypochlorite production. nih.gov This suggests that with appropriate modifications, this compound could be developed into a probe for specific biological events.

Role in High Energy Material Precursor Development (e.g., Nitration of Pyrimidinediones for Energetic Materials)

A significant application of this compound is its role as a precursor in the development of high-energy materials. The presence of the nitro group, combined with the potential for further nitration, makes it a valuable starting material for synthesizing energetic compounds. researchgate.net

The direct nitration of its 2-methylpyrimidine (B1581581) precursor has been shown to be a mild and efficient method for creating trinitromethyl-substituted pyrimidine derivatives. nwpu.edu.cn One such derivative, 6-amino-5-nitro-2-(trinitromethyl)-pyrimidin-4(3H)-one, exhibits a high density and excellent detonation performance, highlighting its potential as a high-energy density material. researchgate.netnwpu.edu.cn The introduction of additional nitro groups into the pyrimidine structure is a common strategy to increase the oxygen balance and energetic properties of the resulting compound. nih.govresearchgate.net

Table 1: Detonation Properties of a this compound Derivative

CompoundDensity (g cm⁻³)Detonation Velocity (vD, m s⁻¹)Detonation Pressure (P, GPa)
6-amino-5-nitro-2-(trinitromethyl)-pyrimidin-4(3H)-one1.85860032.8

Data sourced from a study on the synthesis of potential energetic materials. nwpu.edu.cn

Strategies for Optimizing Biological Activity and Reducing Toxicity

While possessing potential therapeutic properties, the optimization of biological activity and reduction of toxicity are crucial for the development of any compound for medicinal use. For this compound and its analogues, several strategies are being explored.

One approach involves the synthesis of various derivatives and evaluating their structure-activity relationships. For example, a study on 5-nitropyrimidine-2,4-dione analogues revealed that certain substitutions could enhance inhibitory potency against nitric oxide production without significant cytotoxicity. nih.gov Docking studies can further elucidate the binding interactions of these compounds with their biological targets, guiding the design of more potent and selective inhibitors. nih.gov

Another strategy focuses on modifying the pyrimidine core to improve pharmacokinetic properties and reduce off-target effects. The synthesis of a large library of 2-amino-4,6-disubstituted-pyrimidine derivatives has allowed for a comprehensive exploration of the chemical space, leading to the identification of features that contribute to high selectivity for specific biological targets. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Drug Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and pyrimidine-based compounds are no exception. mdpi.com These computational tools can significantly accelerate the identification of potential drug candidates and optimize their properties. nih.gov

The integration of AI in drug discovery is a transformative approach that can help overcome many of the inefficiencies of traditional methods, paving the way for the faster development of new and more effective pyrimidine-based drugs. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield and purity?

  • The compound is synthesized via condensation reactions involving precursors like 6-amino-1,3-dimethyluracil with aldehydes or nitro-substituted reagents under solvent-free or acidic conditions. For instance, multi-component reactions with aldehyde derivatives and isothioureas yield pyrimido[4,5-d]pyrimidine-diones with moderate to high yields (65–85%) . Key factors include temperature control (80–120°C), catalyst use (e.g., K₂CO₃), and reaction time (4–12 hours). Purity is confirmed by elemental analysis (e.g., C: 44.56%, H: 3.08%, N: 18.90% vs. calculated values ).

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?

  • 1H/13C NMR : Assigns proton environments (e.g., NH₂ at δ 6.01 ppm, aromatic protons at δ 7.2–8.5 ppm) and confirms substitution patterns .
  • HRMS : Validates molecular weight (e.g., [M⁺-H₂ClN] at m/z 243.59) and fragmentation pathways .
  • X-ray crystallography : Resolves polymorphic forms and hydrogen-bonding networks, as seen in studies of 2-amino-5-nitropyrimidine analogs .
  • Elemental analysis : Matches experimental and theoretical C/H/N percentages to verify purity .

Q. How can researchers optimize the solubility and stability of this compound for in vitro assays?

  • Solubility is enhanced using polar aprotic solvents (DMSO, DMF) or aqueous buffers (pH 6–8). Stability studies recommend storage at –20°C under inert atmospheres to prevent nitro-group reduction or hydrolysis. Pre-formulation assessments (e.g., thermal gravimetric analysis) identify decomposition thresholds (>200°C) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in multi-component cyclization reactions?

  • The amino and nitro groups act as electron-donating and withdrawing moieties, respectively, directing electrophilic aromatic substitution. For example, in pyrimido[4,5-d]pyrimidine-dione synthesis, the amino group reacts with aldehydes to form Schiff bases, followed by cyclization with isothioureas. DFT calculations (B3LYP/6-311G**) reveal charge transfer dynamics and transition-state geometries .

Q. How do structural modifications (e.g., alkylation, aryl substitution) impact the compound’s bioactivity or optical properties?

  • Alkylation : Introducing benzyl or isobutyl groups at N1/N3 positions enhances lipophilicity, improving blood-brain barrier penetration in CNS drug candidates .
  • Aryl substitution : Electron-rich substituents (e.g., 4-methoxyphenyl) increase fluorescence quantum yield (Φ = 0.42–0.58) due to extended π-conjugation, making derivatives suitable for optoelectronic applications .
  • Nitro group reduction : Converting nitro to amino enhances binding affinity for enzymes like HIV reverse transcriptase (IC₅₀: 0.8–2.3 μM) .

Q. What computational strategies are used to predict the nonlinear optical (NLO) properties of 6-amino-5-nitropyrimidine derivatives?

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (ΔE = 3.2–4.1 eV) correlate with intramolecular charge transfer (ICT) and hyperpolarizability (β: 1.5–3.8 × 10⁻³⁰ esu) .
  • Electrostatic Potential Maps : Highlight electron-deficient nitro regions and electron-rich amino sites, guiding molecular docking with biological targets .
  • M06/6-311G calculations**: Predict third-order NLO susceptibility (χ⁽³⁾: 1.2–2.7 × 10⁻¹² esu), outperforming standard urea .

Q. How can contradictory spectral or crystallographic data be resolved when analyzing novel derivatives?

  • Case study : Discrepancies in NH₂ proton chemical shifts (δ 6.01 vs. δ 6.50 ppm) may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or polymorphism. Cross-validation with X-ray structures (e.g., unit cell parameters: a = 7.2 Å, b = 12.5 Å) and Hirshfeld surface analysis clarifies hydrogen-bonding variations .

Methodological Recommendations

  • Synthetic protocols : Use solvent-free conditions for eco-friendly synthesis .
  • Data validation : Combine NMR, HRMS, and XRD to resolve structural ambiguities .
  • Computational tools : Employ Gaussian 09 with M06 functionals for NLO property prediction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-5-nitropyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
6-amino-5-nitropyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.